molecular formula C10H11ClN2O B13879156 N-(3-amino-2-chlorophenyl)cyclopropanecarboxamide

N-(3-amino-2-chlorophenyl)cyclopropanecarboxamide

Cat. No.: B13879156
M. Wt: 210.66 g/mol
InChI Key: FDBIRUDMWLPTNH-UHFFFAOYSA-N
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Description

N-(3-amino-2-chlorophenyl)cyclopropanecarboxamide is a chemical compound with the molecular formula C10H11ClN2O It is characterized by the presence of a cyclopropane ring attached to a carboxamide group, which is further substituted with a 3-amino-2-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-2-chlorophenyl)cyclopropanecarboxamide typically involves the reaction of 3-amino-2-chlorobenzoyl chloride with cyclopropanecarboxamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-2-chlorophenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the carboxamide can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkoxides.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of hydroxyl or alkoxy-substituted derivatives.

Scientific Research Applications

N-(3-amino-2-chlorophenyl)cyclopropanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-amino-2-chlorophenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-amino-2-chlorophenyl)cyclopropanecarboxamide
  • N-(3-amino-4-chlorophenyl)cyclopropanecarboxamide
  • N-(3-amino-2-bromophenyl)cyclopropanecarboxamide

Uniqueness

N-(3-amino-2-chlorophenyl)cyclopropanecarboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the amino and chloro groups on the phenyl ring can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

N-(3-amino-2-chlorophenyl)cyclopropanecarboxamide

InChI

InChI=1S/C10H11ClN2O/c11-9-7(12)2-1-3-8(9)13-10(14)6-4-5-6/h1-3,6H,4-5,12H2,(H,13,14)

InChI Key

FDBIRUDMWLPTNH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=CC=CC(=C2Cl)N

Origin of Product

United States

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